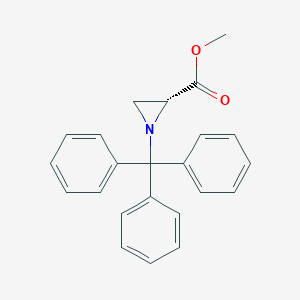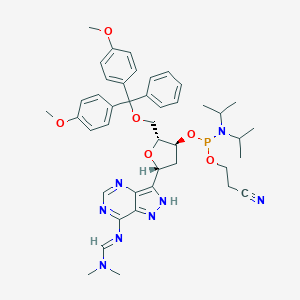
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione, also known as AMQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicine. It belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities. AMQ has been found to exhibit a wide range of biological properties, including anti-inflammatory, antioxidant, and anticancer activities. In
Applications De Recherche Scientifique
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has been found to exhibit neuroprotective and cardioprotective effects.
Mécanisme D'action
The exact mechanism of action of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS.
Effets Biochimiques Et Physiologiques
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has also been found to reduce oxidative stress and increase antioxidant enzyme activity. In addition, 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is also stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione in lab experiments. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione can exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione. One area of research could focus on the development of new synthesis methods for 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione that exhibit enhanced biological activities. In addition, further studies are needed to fully understand the mechanism of action of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione can be synthesized by various methods, including the condensation of 3-methyl-2,4(1H,3H)-quinazolinedione with hydroxylamine, the reaction of 3-methyl-2,4(1H,3H)-quinazolinedione with ammonia, and the reaction of 3-methyl-2,4(1H,3H)-quinazolinedione with hydrazine hydrate. Among these methods, the condensation of 3-methyl-2,4(1H,3H)-quinazolinedione with hydroxylamine is the most commonly used method for the synthesis of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione.
Propriétés
IUPAC Name |
1-amino-3-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-11-8(13)6-4-2-3-5-7(6)12(10)9(11)14/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZYTLOHLYZBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565740 |
Source


|
| Record name | 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione | |
CAS RN |
159850-22-3 |
Source


|
| Record name | 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)




![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
